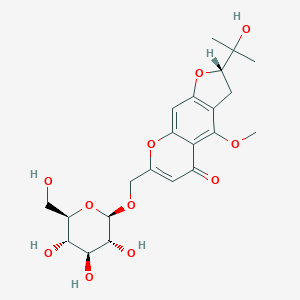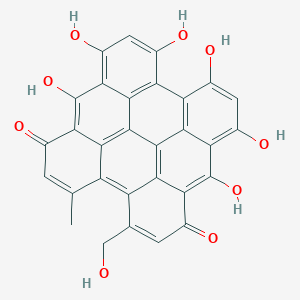
Quercetagitrin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Quercetagitrin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Flavonoiden in verschiedenen chemischen Reaktionen zu untersuchen.
5. Wirkmechanismus
This compound übt seine Wirkungen über mehrere molekulare Mechanismen aus:
Hemmung von Proteintyrosinkinase-Phosphatasen: Durch die Hemmung von PTPN6 und PTPN9 verstärkt this compound die Insulinsignalisierung und die Glukoseaufnahme in Zellen.
Aktivierung des AMPK-Signalwegs: Es erhöht die Phosphorylierung der AMP-aktivierten Proteinkinase (AMPK), die eine entscheidende Rolle bei der zellulären Energiehomöostase spielt.
Reduktion der Tau-Phosphorylierung: this compound hemmt die Tau-Aggregation und reduziert die Tau-Phosphorylierung, wodurch Neuronen vor Degeneration geschützt werden.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Quercetagitrin kann durch die Extraktion von Ringelblumenblüten synthetisiert werden. Der Prozess beinhaltet die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um das Flavonoid aus dem Pflanzenmaterial zu extrahieren. Der Extrakt wird dann mithilfe chromatographischer Verfahren gereinigt, um this compound zu isolieren .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound durch großtechnische Extraktion aus Ringelblumenblüten hergestellt. Die Blüten werden geerntet, getrocknet und dann einer Lösungsmittelextraktion unterzogen. Der Rohextrakt wird mit fortgeschrittenen chromatographischen Verfahren weiter gereinigt, um hochreines this compound zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: Quercetagitrin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Halogenide oder Amine unter geeigneten Bedingungen.
Hauptprodukte: Die aus diesen Reaktionen resultierenden Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Chinonen führen, während die Reduktion Dihydroderivate erzeugen kann .
Wirkmechanismus
Quercetagitrin exerts its effects through several molecular mechanisms:
Inhibition of Protein Tyrosine Phosphatases: By inhibiting PTPN6 and PTPN9, this compound enhances insulin signaling and glucose uptake in cells.
Activation of AMPK Pathway: It increases the phosphorylation of adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.
Reduction of Tau Phosphorylation: this compound inhibits tau aggregation and reduces tau phosphorylation, thereby protecting neurons from degeneration.
Vergleich Mit ähnlichen Verbindungen
Quercetagitrin ist unter den Flavonoiden einzigartig aufgrund seiner spezifischen molekularen Struktur und seiner biologischen Aktivitäten. Ähnliche Verbindungen umfassen:
Quercetin: Ein weitläufig untersuchtes Flavonoid mit antioxidativen und entzündungshemmenden Eigenschaften.
Kaempferol: Ein weiteres Flavonoid, das für seine Antikrebs- und kardioprotektiven Wirkungen bekannt ist.
Myricetin: Ein Flavonoid mit starken antioxidativen und antidiabetischen Eigenschaften.
This compound zeichnet sich durch seine duale Hemmung von PTPN6 und PTPN9 aus, was es zu einem vielversprechenden Kandidaten für die Behandlung von Typ-2-Diabetes und neurodegenerativen Erkrankungen macht .
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,6-trihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c22-5-11-14(26)17(29)19(31)21(34-11)33-10-4-9-12(15(27)13(10)25)16(28)18(30)20(32-9)6-1-2-7(23)8(24)3-6/h1-4,11,14,17,19,21-27,29-31H,5H2/t11-,14-,17+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTDRZPBDLMCLB-HSOQPIRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970146 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-75-4 | |
| Record name | Quercetagitrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quercetagitrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUERCETAGITRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DX1W79Z8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Quercetagitrin has been shown to inhibit both protein tyrosine phosphatase non-receptor type 6 (PTPN6) and PTPN9. [] This dual inhibition leads to enhanced glucose uptake in C2C12 myoblasts, likely through the increased phosphorylation of adenosine monophosphate-activated protein kinase (AMPK) and Akt. [] In Alzheimer's disease models, this compound inhibits tau aggregation and phosphorylation, [] potentially by reducing neuroinflammation via inhibition of NF-κB activation. []
A: While the provided abstracts don’t explicitly state the molecular formula and weight, this compound (Quercetagetin-7-O-glucoside) can be deduced as C27H30O17 with a molecular weight of 610.5 g/mol based on its structure. Spectroscopic data can be found in research focusing on its isolation and characterization, such as the study by Attree et al. []
ANone: The available research focuses on this compound's biological activity rather than its catalytic properties. Therefore, there's no information on its potential catalytic activity or applications based on the provided abstracts.
ANone: The provided abstracts don't mention any computational chemistry studies or QSAR models specifically developed for this compound. This could be a potential area for future research to further explore its structure-activity relationships and optimize its properties.
A: While the abstracts don't offer a detailed structure-activity relationship analysis, one study observes that this compound effectively inhibits degranulation and arachidonic acid release in rat neutrophils, suggesting its structure plays a role in its anti-inflammatory effects. [] Further investigation is needed to understand how specific structural modifications might impact its activity and selectivity profiles.
ANone: The abstracts provide limited insights into this compound's stability and formulation strategies. Further research is needed to evaluate its stability under various conditions (e.g., pH, temperature, light) and develop optimal formulations to enhance its solubility, bioavailability, and therapeutic potential.
ANone: The provided abstracts focus on the compound's biological activity and do not address SHE regulations. As a natural product, evaluating its safety profile, potential environmental impacts, and compliance with relevant regulations is crucial for future development and applications.
A: In vitro studies demonstrate this compound’s ability to inhibit PTPN6 and PTPN9, [] reduce tau aggregation and phosphorylation, [] and display antioxidant activity through various mechanisms. [] In vivo studies using P301S-tau transgenic mice reveal its potential to restore cognitive deficits, prevent neuron loss, and reduce NFT formation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















